molecular formula C9H14F3NO4 B6353889 Acetic acid piperidin-4-yl ester trifluoro-acetic acid CAS No. 278611-86-2

Acetic acid piperidin-4-yl ester trifluoro-acetic acid

Cat. No. B6353889
CAS RN: 278611-86-2
M. Wt: 257.21 g/mol
InChI Key: IQCWGHSVLMKOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid piperidin-4-yl ester trifluoro-acetic acid, also known as 4-Piperidin-1-yl-1H-pyrrole-3-carboxylic acid trifluoro-methyl ester, is a compound used in a variety of scientific research applications. It is a useful reagent for the synthesis of compounds with a wide range of biological activities.

Scientific Research Applications

Acetic acid piperidin-4-yl ester trifluoro-acetic acid1-yl-1H-pyrrole-3-carboxylic acid trifluoro-methyl ester has a wide range of applications in scientific research. It has been used in the synthesis of compounds such as 5-fluorouracil, a chemotherapeutic agent used to treat cancer, and 4-piperidin-1-yl-1H-pyrrole-3-carboxamide, a compound with potential antiviral activity. Additionally, it has been used in the synthesis of compounds with potential anti-inflammatory and anti-bacterial activities.

Mechanism of Action

The mechanism of action of Acetic acid piperidin-4-yl ester trifluoro-acetic acid1-yl-1H-pyrrole-3-carboxylic acid trifluoro-methyl ester is not well understood. However, it is believed that the compound can act as an inhibitor of enzymes involved in the metabolism of nucleotides, resulting in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Acetic acid piperidin-4-yl ester trifluoro-acetic acid1-yl-1H-pyrrole-3-carboxylic acid trifluoro-methyl ester are not well understood. However, studies have shown that the compound can inhibit the activity of enzymes involved in the metabolism of nucleotides, resulting in the inhibition of cell proliferation and the induction of apoptosis. Additionally, studies have shown that the compound can inhibit the activity of enzymes involved in the metabolism of fatty acids, resulting in the inhibition of cell growth and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

Acetic acid piperidin-4-yl ester trifluoro-acetic acid1-yl-1H-pyrrole-3-carboxylic acid trifluoro-methyl ester has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, the compound is relatively stable and has a wide range of applications in scientific research. One of the main limitations is that the compound is not soluble in water and must be used in a solvent such as dimethylformamide (DMF).

Future Directions

There are several potential future directions for Acetic acid piperidin-4-yl ester trifluoro-acetic acid1-yl-1H-pyrrole-3-carboxylic acid trifluoro-methyl ester. One potential direction is to explore its use as an inhibitor of enzymes involved in the metabolism of nucleotides and fatty acids. Additionally, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the metabolism of other biomolecules such as proteins and carbohydrates. Furthermore, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the metabolism of other biomolecules such as hormones and neurotransmitters. Finally, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the metabolism of other biomolecules such as vitamins and minerals.

Synthesis Methods

The synthesis of Acetic acid piperidin-4-yl ester trifluoro-acetic acid1-yl-1H-pyrrole-3-carboxylic acid trifluoro-methyl ester is typically achieved through the reaction of 4-piperidin-1-yl-1H-pyrrole-3-carboxylic acid with trifluoroacetic anhydride in the presence of a base. This reaction is typically performed in a solvent such as dimethylformamide (DMF). The reaction results in a compound with the molecular formula C9H12F3NO2.

properties

IUPAC Name

piperidin-4-yl acetate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-6(9)10-7-2-4-8-5-3-7;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCWGHSVLMKOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCNCC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655143
Record name Trifluoroacetic acid--piperidin-4-yl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

226085-15-0
Record name Trifluoroacetic acid--piperidin-4-yl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.